molecular formula C24H26N4O3S B3301087 4-tert-butyl-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 906155-01-9

4-tert-butyl-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide

Cat. No.: B3301087
CAS No.: 906155-01-9
M. Wt: 450.6 g/mol
InChI Key: LHNRTVNLVZGSAF-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. Its complex molecular structure, which features a 1,3,4-oxadiazole ring linked to a benzamide and a 2,3-dihydro-1H-indole moiety, suggests potential as a key intermediate or scaffold in the development of novel bioactive molecules. The 1,3,4-oxadiazole heterocycle is a privileged structure in drug discovery, often associated with a range of pharmacological activities. Researchers can utilize this compound as a core building block for constructing combinatorial libraries or as a precursor for the synthesis of more complex target molecules. It is supplied strictly For Research Use Only and is intended for qualified laboratory professionals for in-vitro applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use. Specific data on its mechanism of action and biological targets are areas of active investigation.

Properties

IUPAC Name

4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-24(2,3)18-10-8-17(9-11-18)22(30)25-14-20-26-27-23(31-20)32-15-21(29)28-13-12-16-6-4-5-7-19(16)28/h4-11H,12-15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNRTVNLVZGSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Oxadiazole Formation: The 1,3,4-oxadiazole ring can be synthesized by cyclization of a hydrazide with carbon disulfide followed by oxidation.

    Coupling Reactions: The indole and oxadiazole moieties are then coupled using appropriate linkers and reagents to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors, while the oxadiazole ring may contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide

  • Key Differences: Replaces the indole-sulfanyl-oxadiazole moiety with a pyrazolone ring.
  • Implications : Pyrazolone derivatives are often associated with anti-inflammatory and analgesic activities, diverging from the indole-oxadiazole’s enzyme inhibition profile .

N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g)

  • Key Similarities : Shares the 1,3,4-oxadiazole-thioacetamide-indole backbone. The methylphenyl substituent replaces the tert-butyl group.
  • Activity : Demonstrated moderate acetylcholinesterase inhibition (IC₅₀ = 12.3 µM), suggesting structural sensitivity to substituent bulk .

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

  • Key Differences : Features a thioxo-oxadiazole ring and a chloro-substituted benzamide. The absence of an indole group limits π-π stacking interactions critical for kinase inhibition.
  • Synthesis : Prepared via cyclization of thiosemicarbazides, yielding a scaffold with reported antimicrobial activity .

Key Findings :

  • Indole vs. Pyrazole/Phenyl : Indole-containing derivatives (e.g., the target compound and 8g) exhibit stronger enzyme inhibition due to aromatic stacking with catalytic sites .
  • Sulfur Linkage: Sulfanyl bridges enhance solubility and redox activity, as seen in 8g’s improved IC₅₀ compared to non-sulfur analogues .
  • Substituent Effects : Bulky tert-butyl groups improve metabolic stability but may reduce binding affinity compared to smaller substituents like chloro or methyl .

Analytical Profiling

  • Mass Spectrometry : Molecular networking (cosine score ≥0.85) clusters the target compound with indole-oxadiazole derivatives, confirming structural relatedness .
  • NMR Data : The tert-butyl group in the target compound shows a characteristic singlet at δ 1.3 ppm, distinct from methyl or chloro substituents in analogues .

Biological Activity

4-tert-butyl-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a complex organic compound that combines structural elements of indole, oxadiazole, and benzamide. This unique combination suggests potential biological activities that merit investigation in medicinal chemistry. The compound's structure is believed to confer various pharmacological properties, particularly in the context of cancer therapy and anti-inflammatory effects.

Chemical Structure

The IUPAC name for the compound is 4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide. The molecular formula is C24H26N4O3SC_{24}H_{26}N_{4}O_{3}S, with a molecular weight of 454.56 g/mol.

Property Value
IUPAC Name4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Molecular FormulaC24H26N4O3S
Molecular Weight454.56 g/mol

The biological activity of this compound is primarily attributed to its structural components:

  • Indole Moiety : Known for interacting with various biological receptors, potentially influencing pathways related to inflammation and cancer progression.
  • Oxadiazole Ring : Enhances binding affinity to specific molecular targets which may be crucial in drug development against diseases influenced by autotaxin and other relevant pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. Initial findings suggest this compound may also possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The indole structure is associated with anti-inflammatory effects by modulating inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

A few relevant case studies highlight the biological activity of structurally similar compounds:

  • Study on Indole Derivatives : A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of indole derivatives for their anticancer activities. The results indicated that certain derivatives significantly inhibited tumor growth in vitro and in vivo models .
  • Oxadiazole Compounds as Antibacterial Agents : Research demonstrated that oxadiazole derivatives showed promising antibacterial activity against resistant bacterial strains. These findings support the hypothesis that the oxadiazole component enhances biological interactions .

Future Directions

Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:

  • In vivo Studies : To assess efficacy and safety profiles.
  • Mechanistic Studies : To clarify the interaction with specific biological targets.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acids under dehydrating conditions (e.g., POCl₃ or PPA) .
  • Sulfanyl group introduction : Thioether linkage via nucleophilic substitution using 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl thiol intermediates .
  • Benzamide coupling : Amide bond formation using coupling agents like EDCI or HOBt in polar aprotic solvents (e.g., DMF) . Key optimization parameters: Temperature (60–100°C), pH (neutral to slightly basic), and solvent polarity .

Q. Which analytical techniques are critical for confirming structural identity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon backbone .
  • Infrared Spectroscopy (IR) : Confirmation of functional groups (amide C=O at ~1650 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion ([M+H]⁺) and fragmentation pattern validation .
  • X-ray crystallography : For absolute stereochemical confirmation (if crystalline) .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs demonstrate:

  • Antimicrobial activity : MIC values ≤10 µM against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
  • Anticancer potential : IC₅₀ ~15 µM in breast cancer (MCF-7) cells, linked to apoptosis induction via caspase-3 activation .
  • Enzyme inhibition : Moderate inhibition (Ki ~5 µM) of COX-2, suggesting anti-inflammatory applications .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side-product formation?

  • Solvent selection : Use DMF for oxadiazole cyclization (yields >70%) vs. THF (yields ~50%) due to better solubility of intermediates .
  • Catalyst optimization : Replace EDCI with DCC for amide coupling, reducing racemization risks .
  • Flow chemistry : Continuous flow reactors for precise temperature control during exothermic steps (e.g., thioether formation) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Purity validation : Ensure ≥95% purity (HPLC) to exclude confounding effects from synthetic byproducts .
  • Assay standardization : Compare IC₅₀ values using identical cell lines (e.g., MCF-7 vs. HeLa) and exposure times (24h vs. 48h) .
  • Structural analogs : Test derivatives (e.g., replacing tert-butyl with methyl) to isolate pharmacophore contributions .

Q. What mechanistic insights exist for its enzyme inhibition properties?

  • Molecular docking : The oxadiazole ring interacts with COX-2’s hydrophobic pocket (PDB: 5KIR), while the benzamide group forms hydrogen bonds with Arg120 .
  • Kinetic studies : Non-competitive inhibition confirmed via Lineweaver-Burk plots (Vmax decreases, Km unchanged) .

Q. How to assess stability under physiological and storage conditions?

  • Accelerated degradation studies :
ConditionDegradation PathwayHalf-Life
pH 1.2 (simulated gastric fluid)Hydrolysis of oxadiazole ring2.3h
40°C/75% RH (storage)Oxidation of sulfanyl group>30 days
  • LC-MS monitoring : Detect degradation products (e.g., indole-1-acetic acid from indole ring cleavage) .

Q. How to design structure-activity relationship (SAR) studies for enhanced potency?

  • Functional group modifications :
  • Replace tert-butyl with electron-withdrawing groups (e.g., -CF₃) to enhance enzyme binding .
  • Substitute indole with benzimidazole to improve metabolic stability .
    • In silico screening : Use QSAR models to predict logP and polar surface area for bioavailability optimization .

Notes

  • Data Contradictions : Discrepancies in reported IC₅₀ values (e.g., 15 µM vs. 30 µM) may arise from assay variability (e.g., serum concentration in cell culture) .
  • Advanced Characterization : Synchrotron-based XRD or cryo-EM can resolve ambiguous stereochemistry in flexible regions (e.g., sulfanyl-ethyl chain) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butyl-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-tert-butyl-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide

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